molecular formula C6H9N5O3 B3196980 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide CAS No. 1002034-01-6

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide

Cat. No.: B3196980
CAS No.: 1002034-01-6
M. Wt: 199.17 g/mol
InChI Key: OPIJKGWSJGYMNL-UHFFFAOYSA-N
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Description

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide is a heterocyclic compound that features a pyrazole ring substituted with a methyl and nitro group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the pyrazole ring, which is known for its biological activity, makes this compound a valuable target for synthesis and study.

Mechanism of Action

Target of Action

Similar compounds with a pyrazole core have been reported to have a broad range of biological activities .

Mode of Action

It’s known that the pyrazole core can interact with various biological targets, leading to a variety of effects .

Biochemical Pathways

Compounds with a similar pyrazole core have been reported to influence a wide range of biochemical pathways .

Pharmacokinetics

The compound has a molecular weight of 19917, a density of 17±01 g/cm^3, and a boiling point of 4935±350 ℃ at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Compounds with a similar pyrazole core have shown a broad range of biological activities .

Action Environment

The action of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide may be influenced by various environmental factors. For instance, its thermal stability, as indicated by its high boiling point , could affect its efficacy and stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide typically involves the cyclocondensation of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 5-methyl-3-nitro-1H-pyrazole with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the desired acetohydrazide . The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming new derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Condensation: Aldehydes or ketones, acidic or basic catalysts.

Major Products

    Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)acetohydrazide.

    Substitution: Various N-substituted derivatives.

    Condensation: Schiff bases with different aldehydes or ketones.

Scientific Research Applications

2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-(5-methyl-1H-pyrazol-1-yl)acetohydrazide: Lacks the nitro group, which may result in different biological activity.

    2-(3-nitro-1H-pyrazol-1-yl)acetohydrazide: Lacks the methyl group, which can affect its reactivity and biological properties.

    2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid: Contains a carboxylic acid group instead of a hydrazide group, leading to different chemical behavior.

Uniqueness

The presence of both the nitro and methyl groups on the pyrazole ring in 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetohydrazide makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for further study and application.

Properties

IUPAC Name

2-(5-methyl-3-nitropyrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N5O3/c1-4-2-5(11(13)14)9-10(4)3-6(12)8-7/h2H,3,7H2,1H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIJKGWSJGYMNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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